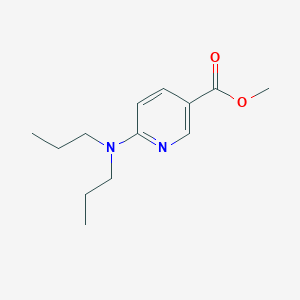![molecular formula C7H3BrINO B13005155 5-Bromo-2-iodobenzo[d]oxazole](/img/structure/B13005155.png)
5-Bromo-2-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-iodobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrINO. It belongs to the class of benzoxazoles, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodobenzo[d]oxazole typically involves halogenation reactions. One common method is the metalation of oxazoles and benzoxazoles, where metal-mediated deprotonations and halogen-metal exchange reactions are employed . For instance, lithiation of 5-bromo-2-phenyloxazoles with lithium diisopropylamide (LDA) in the 4-position generates intermediates that can be further reacted to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes using palladium-catalyzed cross-coupling reactions. These methods are efficient and allow for the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Aryl and Heteroaryl Bromides, Chlorides, Iodides: Used in direct arylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
5-Bromo-2-iodobenzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-iodobenzo[d]oxazole involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules . These interactions can affect various molecular pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-2-yl)oxazole (NTOZ)
- 2-(4-Phenoxyphenyl)oxazole (PPOZ)
- 2-(4’-Bromo-2,2’,6,6’-Tetramethyl-[1,1’-Biphenyl]-4-yl)oxazole (BMPOZ)
Uniqueness
5-Bromo-2-iodobenzo[d]oxazole is unique due to its dual halogenation, which imparts distinct reactivity and properties compared to other benzoxazole derivatives. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C7H3BrINO |
|---|---|
Peso molecular |
323.91 g/mol |
Nombre IUPAC |
5-bromo-2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
Clave InChI |
ZJNMSRKPSXAUIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N=C(O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)


![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)



![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)




